Tert-butyl 4-amino-1-ethyl-3-methyl-1h-pyrazole-5-carboxylate
Description
Tert-butyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (CAS: 1707394-77-1) is a functionalized pyrazole derivative featuring a tert-butyl carbamate group at position 5, an ethyl group at position 1, a methyl group at position 3, and an amino group at position 4. Pyrazole scaffolds are widely utilized in medicinal chemistry due to their versatility in forming hydrogen bonds and participating in heterocyclic reactions. This compound has been employed as a synthetic intermediate in drug discovery, particularly in kinase inhibitor development . However, it is currently listed as a discontinued product by CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .
The molecular formula of the compound is C₁₁H₂₀N₃O₂, with a molecular weight of 226.3 g/mol. Its structure combines lipophilic tert-butyl and ethyl groups with a polar amino moiety, creating a balance of solubility and reactivity suitable for further functionalization.
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
tert-butyl 4-amino-2-ethyl-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C11H19N3O2/c1-6-14-9(8(12)7(2)13-14)10(15)16-11(3,4)5/h6,12H2,1-5H3 |
InChI Key |
GSNIXTJXMGWOML-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Tert-butyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups to the pyrazole ring .
Scientific Research Applications
Tert-butyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The pathways involved often include inhibition of key enzymes or binding to specific receptors, leading to the desired biological effect .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Reactivity: The 4-amino group in the target compound distinguishes it from analogues with amino groups at position 3 (e.g., and ).
Steric and Electronic Effects :
- The cyclobutyl group in introduces steric hindrance and rigidity, which may limit conformational flexibility but enhance binding specificity in enzyme-active sites .
- Bromothiophene-carboxamido substituents () add aromaticity and electrophilic sites, enabling Suzuki-Miyaura cross-coupling reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
